Cas no 692287-93-7 ((E)-1-[4-(1H-1,3-Benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]-2-propen-1-one)

(E)-1-[4-(1H-1,3-Benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]-2-propen-1-one is a structurally complex organic compound featuring a benzimidazole core linked to a propenone scaffold via a phenyl bridge, with a trifluoromethyl-substituted anilino moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its conjugated π-system and electron-withdrawing trifluoromethyl group, which may enhance reactivity and binding affinity. The benzimidazole unit contributes to its stability and potential biological activity, making it useful in drug discovery. Its well-defined structure allows for precise modifications, enabling tailored applications in medicinal chemistry and material science. The compound's synthetic versatility and functional group diversity make it a valuable candidate for further research and development.
(E)-1-[4-(1H-1,3-Benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]-2-propen-1-one structure
692287-93-7 structure
Product Name:(E)-1-[4-(1H-1,3-Benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]-2-propen-1-one
CAS No:692287-93-7
MF:C23H16F3N3O
MW:407.387855529785
CID:5014502
Update Time:2025-05-27

(E)-1-[4-(1H-1,3-Benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]-2-propen-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one
    • (E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]-2-propen-1-one
    • (E)-1-[4-(1H-1,3-Benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]-2-propen-1-one
    • Inchi: 1S/C23H16F3N3O/c24-23(25,26)17-7-9-18(10-8-17)27-14-13-22(30)16-5-11-19(12-6-16)29-15-28-20-3-1-2-4-21(20)29/h1-15,27H/b14-13+
    • InChI Key: HDDQGOIJNHEHEE-BUHFOSPRSA-N
    • SMILES: FC(C1C=CC(=CC=1)N/C=C/C(C1C=CC(=CC=1)N1C=NC2C=CC=CC1=2)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 607
  • XLogP3: 6
  • Topological Polar Surface Area: 46.9

(E)-1-[4-(1H-1,3-Benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]-2-propen-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
5T-0216-1MG
(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]-2-propen-1-one
692287-93-7 >90%
1mg
£28.00 2025-02-08
Key Organics Ltd
5T-0216-5MG
(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]-2-propen-1-one
692287-93-7 >90%
5mg
£35.00 2025-02-08
Key Organics Ltd
5T-0216-10MG
(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]-2-propen-1-one
692287-93-7 >90%
10mg
£48.00 2025-02-08
Key Organics Ltd
5T-0216-50MG
(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]-2-propen-1-one
692287-93-7 >90%
50mg
£77.00 2025-02-08
Key Organics Ltd
5T-0216-100MG
(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]-2-propen-1-one
692287-93-7 >90%
100mg
£110.00 2025-02-08
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